Physicochemical Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: An In-depth Technical Guide
Physicochemical Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-4-(trifluoromethyl)coumarin is a fluorinated derivative of the coumarin scaffold, a prominent heterocyclic motif found in numerous natural products and synthetic compounds of medicinal interest. The incorporation of a trifluoromethyl group at the 4-position and methoxy groups at the 6- and 7-positions of the coumarin ring system imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a plausible synthetic route, and the general biological context of this compound, aiming to support its application in research and drug development.
Physicochemical Properties
The physicochemical properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin are crucial for its handling, formulation, and application in various experimental settings. While some experimental data is available from commercial suppliers, a complete profile is not yet fully documented in the literature.
Table 1: General and Physical Properties of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
| Property | Value | Source |
| Chemical Name | 6,7-Dimethoxy-4-(trifluoromethyl)-2H-chromen-2-one | - |
| CAS Number | 151625-32-0 | [1][2][3] |
| Molecular Formula | C₁₂H₉F₃O₄ | [1][2][3] |
| Molecular Weight | 274.19 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | Not reported | - |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | Soluble | [3] |
| DMF | Soluble | [3] |
Synthesis
For the synthesis of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin, the likely precursors would be 4,5-dimethoxyphenol and ethyl 4,4,4-trifluoroacetoacetate . The reaction is typically catalyzed by a strong acid such as sulfuric acid, or a Lewis acid.
General Experimental Protocol: Pechmann Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4,5-dimethoxyphenol and a slight excess of ethyl 4,4,4-trifluoroacetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or sulfamic acid) to the reaction mixture with cooling.[5][6]
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst and reactants used, but typically ranges from room temperature to 120°C for several hours.[6][7]
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the crude product.
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Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6,7-Dimethoxy-4-(trifluoromethyl)coumarin.
Spectroscopic Data
No experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 6,7-Dimethoxy-4-(trifluoromethyl)coumarin has been identified in the searched literature. For reference, the characteristic spectral features of similar coumarin derivatives are briefly described below.
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¹H-NMR: Protons of the methoxy groups would appear as singlets typically in the range of 3.8-4.0 ppm. Aromatic protons would appear as singlets or doublets in the aromatic region (6.5-8.0 ppm). The proton at the 3-position or 5-position would also be in the aromatic region.
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¹³C-NMR: The carbonyl carbon of the lactone ring is expected to resonate around 160 ppm. Carbons attached to the methoxy groups would be in the aromatic region, and the methoxy carbons themselves would appear around 56 ppm. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine atoms.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactone ring is expected around 1700-1750 cm⁻¹. Bands corresponding to C-O-C stretching of the methoxy groups and C-F stretching of the trifluoromethyl group would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 274.19). Fragmentation patterns would likely involve the loss of CO, CH₃, and fragments from the trifluoromethyl group.
Biological Activity and Applications
The primary documented application of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin is as a fluorescent labeling chemical .[1][2][3] Coumarin derivatives are well-known fluorophores, and the specific substitutions on this compound likely confer favorable photophysical properties, such as a significant Stokes shift and good quantum yield, making it suitable for use as a fluorescent probe in various biological assays.[][9]
While no specific signaling pathways involving 6,7-Dimethoxy-4-(trifluoromethyl)coumarin have been reported, the broader class of coumarins exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10] The biological activity of coumarin derivatives is highly dependent on their substitution pattern. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties in drug candidates. The dimethoxy substitution pattern has been explored in other coumarin derivatives for various biological targets.[11]
Further research is required to elucidate the specific biological targets and potential therapeutic applications of 6,7-Dimethoxy-4-(trifluoromethyl)coumarin. Its utility as a fluorescent probe could be leveraged to study cellular processes, enzyme activities, or receptor binding, which may in turn reveal its specific biological functions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. scbt.com [scbt.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
